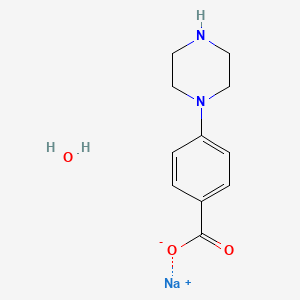![molecular formula C19H23N3O2S B6136004 N-propyl-5-[1-(2-pyridinylacetyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6136004.png)
N-propyl-5-[1-(2-pyridinylacetyl)-2-pyrrolidinyl]-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-propyl-5-[1-(2-pyridinylacetyl)-2-pyrrolidinyl]-2-thiophenecarboxamide is a chemical compound that belongs to the class of pyrrolidinyl-thiophene carboxamide derivatives. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids. This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and depression.
Mecanismo De Acción
The mechanism of action of N-propyl-5-[1-(2-pyridinylacetyl)-2-pyrrolidinyl]-2-thiophenecarboxamide involves the inhibition of N-propyl-5-[1-(2-pyridinylacetyl)-2-pyrrolidinyl]-2-thiophenecarboxamide, which is responsible for the degradation of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). This leads to an increase in endocannabinoid levels, which then activate cannabinoid receptors CB1 and CB2, resulting in the observed pharmacological effects.
Biochemical and Physiological Effects:
N-propyl-5-[1-(2-pyridinylacetyl)-2-pyrrolidinyl]-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects. It has been reported to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in various preclinical models. It has also been shown to have neuroprotective effects in models of ischemic stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-propyl-5-[1-(2-pyridinylacetyl)-2-pyrrolidinyl]-2-thiophenecarboxamide is its selectivity for N-propyl-5-[1-(2-pyridinylacetyl)-2-pyrrolidinyl]-2-thiophenecarboxamide, which reduces the potential for off-target effects. However, its lipophilic nature and poor solubility in water can pose challenges in experimental design and dosing. Its potential toxicity and lack of selectivity for CB receptors can also be limitations in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-propyl-5-[1-(2-pyridinylacetyl)-2-pyrrolidinyl]-2-thiophenecarboxamide. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, schizophrenia, and addiction. Another area of research is the development of more potent and selective N-propyl-5-[1-(2-pyridinylacetyl)-2-pyrrolidinyl]-2-thiophenecarboxamide inhibitors with improved pharmacokinetic properties. Additionally, the role of endocannabinoid signaling in various physiological processes, such as pain and inflammation, continues to be an active area of investigation.
Métodos De Síntesis
The synthesis of N-propyl-5-[1-(2-pyridinylacetyl)-2-pyrrolidinyl]-2-thiophenecarboxamide involves a multi-step process that starts with the reaction of 2-pyridinecarboxylic acid with N-propylpyrrolidine in the presence of a coupling agent such as EDCI/HOBt. The resulting product is then reacted with 2-bromoacetyl chloride to obtain the intermediate compound 1-(2-pyridinylacetyl)-2-pyrrolidinyl)propan-1-one. Finally, the target compound is obtained by the reaction of the intermediate with thiophene-2-carboxylic acid in the presence of a base such as potassium carbonate.
Aplicaciones Científicas De Investigación
N-propyl-5-[1-(2-pyridinylacetyl)-2-pyrrolidinyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. Its inhibitory effect on N-propyl-5-[1-(2-pyridinylacetyl)-2-pyrrolidinyl]-2-thiophenecarboxamide leads to an increase in endocannabinoid levels, which has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects.
Propiedades
IUPAC Name |
N-propyl-5-[1-(2-pyridin-2-ylacetyl)pyrrolidin-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-2-10-21-19(24)17-9-8-16(25-17)15-7-5-12-22(15)18(23)13-14-6-3-4-11-20-14/h3-4,6,8-9,11,15H,2,5,7,10,12-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTYPNVJVZSLCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(S1)C2CCCN2C(=O)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propyl-5-[1-(2-pyridinylacetyl)-2-pyrrolidinyl]-2-thiophenecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-3-(2-furyl)propanamide](/img/structure/B6135936.png)
![3-[(3-fluorobenzoyl)amino]-4-methoxy-N-phenylbenzamide](/img/structure/B6135947.png)
![1-(3-pyridinylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6135950.png)
![2-[(3-bromobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B6135951.png)
![N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B6135963.png)
![methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-{[(4-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B6135971.png)
![ethyl 4-({[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B6135975.png)
![1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine](/img/structure/B6135986.png)


![N-(3,4-dimethoxyphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6136015.png)
![5-{[(6-cyano-1,3-benzodioxol-5-yl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B6136023.png)
![N-(1-{1-[2-(1-cyclohexen-1-yl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B6136026.png)